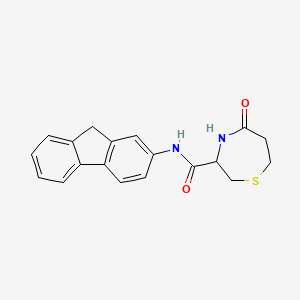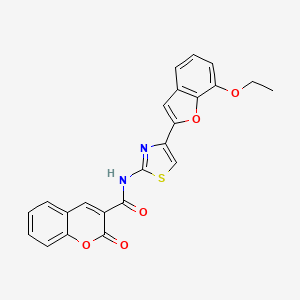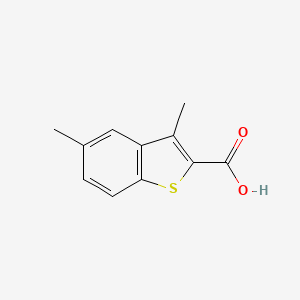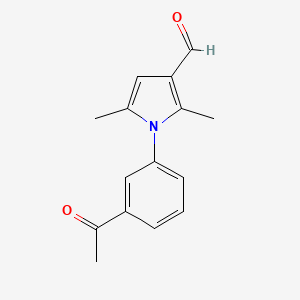
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of “5-Methoxyindole-3-carboxaldehyde”, which is a member of indoles .
Synthesis Analysis
The synthesis of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” and its derivatives involves key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be represented by the InChI code:InChI=1S/C10H9NO2/c1-13-8-2-3-10-9 (4-8)7 (6-12)5-11-10/h2-6,11H,1H3 . Chemical Reactions Analysis
“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. It can also be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, and in the preparation of imidazopyridines and imidazobenzothiazoles .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity. In one study, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .
Anticancer Activity
Indole derivatives have shown potential in anticancer activity. They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids, which have vital roles in cancer treatment .
Antioxidant Activity
Indole derivatives have exhibited antioxidant activity, which is crucial in protecting the body from damage caused by harmful molecules known as free radicals .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Role in Multicomponent Reactions
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions, which offer access to complex molecules .
Synthesis of Active Molecules
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is an ideal precursor for the synthesis of active molecules. It has been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Preparation of Inhibitors
This compound has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It has also been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically associated with the biological activities of the compound, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets primarily through the indole nucleus, a common feature in many synthetic drug molecules . This interaction often results in changes in the function of the target, leading to the various biological activities associated with the compound .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, suggesting that they may affect pathways related to viral replication .
Result of Action
The molecular and cellular effects of 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-methoxy-1-propan-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFMGSQKONYSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)


![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)
![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)






![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)